2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic compound that features a trimethoxybenzoyl group attached to a tetrahydrobenzothiophene core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the given compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets to inhibit their function . For example, in the case of tubulin, TMP-bearing compounds fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of tubulin .
Biochemical Pathways
For example, inhibition of tubulin can affect microtubule dynamics and cell division .
Result of Action
For example, they have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Preparation Methods
The synthesis of 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction, often using trimethoxybenzoic acid or its derivatives as the acylating agent.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine precursor and appropriate coupling reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agents and conditions.
Substitution: The trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other trimethoxybenzoyl derivatives and benzothiophene-based molecules. Some notable examples are:
2-(3,4,5-Trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan: This compound also inhibits tubulin polymerization and exhibits anti-cancer activity.
Combretastatin A-4: A potent microtubule-targeting agent that binds to the colchicine site on tubulin.
Podophyllotoxin: Another tubulin inhibitor used in the treatment of various cancers.
The uniqueness of 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific structural features and the combination of the trimethoxybenzoyl group with the tetrahydrobenzothiophene core, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-12-8-10(9-13(25-2)16(12)26-3)18(23)21-19-15(17(20)22)11-6-4-5-7-14(11)27-19/h8-9H,4-7H2,1-3H3,(H2,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQZPYCPBHMRRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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